molecular formula C24H23N3O3S B3297141 N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895027-80-2

N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3297141
CAS No.: 895027-80-2
M. Wt: 433.5 g/mol
InChI Key: FSXSWIDRXKYYPO-UHFFFAOYSA-N
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Description

N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a 6-ethyl group and a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-4-16-7-9-19-22(12-16)31-24(26-19)27(15-17-6-5-11-25-14-17)23(28)18-8-10-20(29-2)21(13-18)30-3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXSWIDRXKYYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

Key Analogs :

  • N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide ():
    • Differs in benzothiazole substitution (4,5-dimethyl vs. 6-ethyl).
    • Methyl groups increase steric bulk but reduce lipophilicity compared to ethyl.
    • Molecular weight: Estimated ~420–430 g/mol (based on structural similarity to compounds).
  • N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide (): Chlorine substituents enhance molecular weight (highest in P. guineense extract: ~370–400 g/mol) and electron-withdrawing effects. 3,5-dimethoxy vs.
Modifications on the Benzamide Component

Key Analogs :

  • 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) (): Replaces 3,4-dimethoxy with 3,4-dichloro, increasing electrophilicity. Morpholinomethyl group introduces a polar, water-soluble moiety, contrasting with the pyridinylmethyl group in the target compound .
  • Dimethylaminomethyl group increases basicity compared to ethylbenzothiazole .
Pyridinylmethyl vs. Alternative Substitutions

Key Analogs :

  • 4-(1H-imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide ():
    • Imidazolyl and ureido groups introduce multiple hydrogen-bonding sites, contrasting with the pyridinylmethyl’s lone nitrogen.
    • Likely exhibits higher metabolic instability due to the ureido linker .

Structural and Functional Implications

Molecular Weight and Lipophilicity
  • The target compound’s molecular weight is estimated to be ~430–450 g/mol, slightly higher than dichloro analogs () due to ethyl and methoxy groups.
  • 3,4-dimethoxy substitution increases logP compared to chloro-substituted analogs but reduces it relative to morpholinomethyl derivatives ().
Spectral Characteristics (Inferred from )
  • 1H NMR : Expected signals:
    • Pyridinyl protons at δ 7.2–8.6 ppm.
    • Ethyl group (CH2CH3) at δ 1.2–1.4 (triplet) and 2.6–2.8 (quartet).
    • Methoxy groups at δ 3.8–3.9 ppm (singlet).
  • HRMS : Molecular ion peak [M+H]+ expected near m/z 430–450.

Tabulated Comparison of Key Analogs

Compound Name Benzothiazole Substituent Benzamide Substituent Pyridine/Alternative Group Molecular Weight (g/mol) Key Features Source
N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide 6-ethyl 3,4-dimethoxy Pyridin-3-ylmethyl ~430–450 High lipophilicity, electron-donating groups
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide 4,5-dimethyl 3,4-dimethoxy Pyridin-3-ylmethyl ~420–430 Increased steric bulk
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 4,5-dichloro 3,5-dimethoxy None ~370–400 Electron-withdrawing, high MW
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) None 3,4-dichloro Morpholinomethyl ~450–470 Polar, water-soluble

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

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